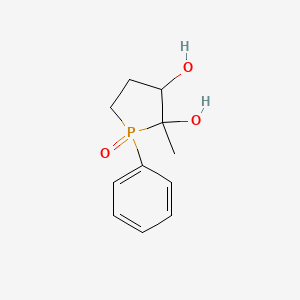
Pyren-1-YL butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyren-1-YL butanoate: is an organic compound that belongs to the class of esters. It is derived from pyrene, a polycyclic aromatic hydrocarbon, and butanoic acid. Pyrene is known for its photophysical and electronic properties, making its derivatives valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyren-1-YL butanoate typically involves the esterification of pyrene-1-butanol with butanoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as distillation and chromatography ensures the production of high-purity this compound.
化学反応の分析
Types of Reactions:
Oxidation: Pyren-1-YL butanoate can undergo oxidation reactions, leading to the formation of pyrene-1-carboxylic acid and other oxidized derivatives.
Reduction: Reduction of this compound can yield pyrene-1-butanol.
Substitution: Electrophilic aromatic substitution reactions can occur at the pyrene moiety, leading to various substituted pyrene derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products:
Oxidation: Pyrene-1-carboxylic acid.
Reduction: Pyrene-1-butanol.
Substitution: Various substituted pyrene derivatives depending on the electrophile used.
科学的研究の応用
Chemistry: Pyren-1-YL butanoate is used as a building block in the synthesis of more complex organic molecules. Its photophysical properties make it valuable in the study of molecular interactions and photochemistry.
Biology: In biological research, this compound is used as a fluorescent probe to study cellular processes and molecular interactions. Its ability to intercalate into DNA makes it useful in nucleic acid research.
Medicine: this compound derivatives are explored for their potential use in drug delivery systems and as therapeutic agents due to their ability to interact with biological membranes.
Industry: In the industrial sector, this compound is used in the production of advanced materials such as conductive polymers and organic semiconductors. Its photophysical properties are exploited in the development of optoelectronic devices.
作用機序
The mechanism of action of Pyren-1-YL butanoate involves its ability to interact with various molecular targets through non-covalent interactions such as π-π stacking and hydrophobic interactions. These interactions enable this compound to intercalate into DNA, interact with proteins, and integrate into biological membranes. The specific pathways involved depend on the context of its application, such as fluorescence quenching in photophysical studies or membrane disruption in biological systems.
類似化合物との比較
Similar Compounds:
Pyrene-1-carboxylic acid: Similar in structure but contains a carboxylic acid group instead of an ester.
Pyrene-1-butanol: The alcohol derivative of Pyren-1-YL butanoate.
Pyrene-1-acetate: Another ester derivative with a shorter carbon chain.
Uniqueness: this compound is unique due to its specific ester linkage, which imparts distinct chemical and physical properties. Its longer carbon chain compared to pyrene-1-acetate provides different solubility and interaction characteristics, making it suitable for specific applications in materials science and biological research.
特性
| 123900-18-5 | |
分子式 |
C20H16O2 |
分子量 |
288.3 g/mol |
IUPAC名 |
pyren-1-yl butanoate |
InChI |
InChI=1S/C20H16O2/c1-2-4-18(21)22-17-12-10-15-8-7-13-5-3-6-14-9-11-16(17)20(15)19(13)14/h3,5-12H,2,4H2,1H3 |
InChIキー |
AJMSJNPWXJCWOK-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)OC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Naphtho[2,1-b]pyran-3-ol, 2,3-dihydro-](/img/structure/B14302840.png)

